molecular formula C12H20N2O B12556216 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine

2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine

Cat. No.: B12556216
M. Wt: 208.30 g/mol
InChI Key: LEKVOQHFGBZXLN-UHFFFAOYSA-N
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Description

2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a benzyl group, a methyl group, and an ethoxyethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine typically involves the reaction of benzylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the chloroethoxyethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Aminoethoxy)ethoxy]ethanol: This compound has a similar ethoxyethanamine chain but lacks the benzyl and methyl groups.

    2-(2-(Benzyl(methyl)amino)ethoxy)ethan-1-ol: This compound is structurally similar but differs in the position of the hydroxyl group.

Uniqueness

2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-[2-[benzyl(methyl)amino]ethoxy]ethanamine

InChI

InChI=1S/C12H20N2O/c1-14(8-10-15-9-7-13)11-12-5-3-2-4-6-12/h2-6H,7-11,13H2,1H3

InChI Key

LEKVOQHFGBZXLN-UHFFFAOYSA-N

Canonical SMILES

CN(CCOCCN)CC1=CC=CC=C1

Origin of Product

United States

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